![molecular formula C17H18Cl2N4O B7479744 6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CC-115 and belongs to the class of pyridinecarboxamides. CC-115 has been studied for its ability to modulate the activity of various cellular pathways, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
CC-115 works by inhibiting the activity of the mTOR kinase, which is a key regulator of cell growth and survival. By inhibiting mTOR, CC-115 can prevent the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders. CC-115 also activates the DNA damage response pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects. In preclinical studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells, modulate the immune response in autoimmune disorders, and improve cognitive function in animal models of neurodegenerative diseases. CC-115 has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CC-115 is its ability to modulate multiple cellular pathways, making it a promising candidate for the treatment of several diseases. CC-115 has also been shown to have a favorable safety profile in animal studies. However, one limitation of CC-115 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CC-115. One potential application is in the treatment of cancer, where CC-115 could be used in combination with other therapies to improve outcomes. CC-115 could also be studied for its potential therapeutic applications in autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the formulation and delivery of CC-115 to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of CC-115 involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 5-chloro-2-(4-methylpiperazin-1-yl)aniline in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain CC-115 in its pure form. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CC-115 has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various cellular pathways, including the PI3K/mTOR and DNA damage response pathways. These pathways are involved in several diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-22-6-8-23(9-7-22)15-4-3-13(18)10-14(15)21-17(24)12-2-5-16(19)20-11-12/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQMKUPFRGLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)
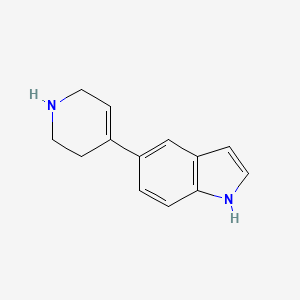
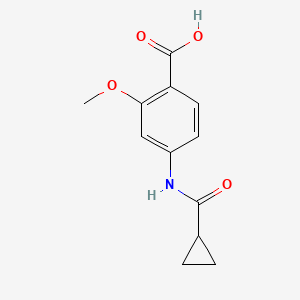

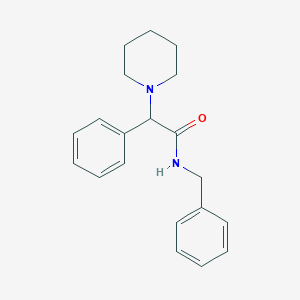


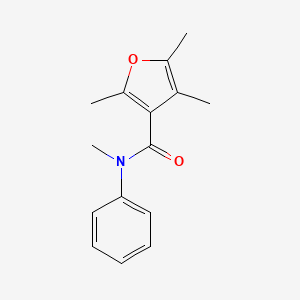
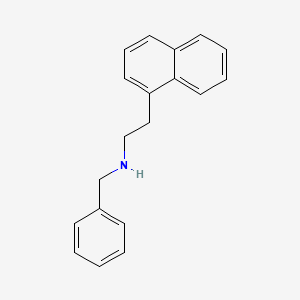

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)
